1-Bromo-2-(bromomethyl)butane 1-Bromo-2-(bromomethyl)butane
Brand Name: Vulcanchem
CAS No.: 28148-05-2
VCID: VC7878100
InChI: InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3
SMILES: CCC(CBr)CBr
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol

1-Bromo-2-(bromomethyl)butane

CAS No.: 28148-05-2

Cat. No.: VC7878100

Molecular Formula: C5H10Br2

Molecular Weight: 229.94 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(bromomethyl)butane - 28148-05-2

Specification

CAS No. 28148-05-2
Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
IUPAC Name 1-bromo-2-(bromomethyl)butane
Standard InChI InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3
Standard InChI Key XFGAIQYQWGRYSL-UHFFFAOYSA-N
SMILES CCC(CBr)CBr
Canonical SMILES CCC(CBr)CBr

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 1-bromo-2-(bromomethyl)butane reflects its branched alkane structure. The primary carbon chain consists of four carbons (butane), with a bromine atom at position 1 and a bromomethyl (CH2Br-\text{CH}_2\text{Br}) group at position 2 . The molecular geometry is tetrahedral around each carbon, with bond angles approximating 109.5109.5^\circ. The presence of two electronegative bromine atoms induces polarity, influencing its solubility and reactivity .

Spectroscopic Identification

  • NMR Spectroscopy: 1H^1\text{H} NMR would display distinct signals for the methylene protons adjacent to bromine atoms (δ3.43.6\delta \approx 3.4–3.6 ppm) and the methyl groups (δ1.01.2\delta \approx 1.0–1.2 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z=230m/z = 230 corresponds to the molecular weight, with fragmentation patterns showing losses of Br (m/z=151m/z = 151) and CH2Br\text{CH}_2\text{Br} (m/z=93m/z = 93) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via bromination of 2-methylbutane using bromine (Br2\text{Br}_2) in the presence of Lewis acid catalysts like FeBr3\text{FeBr}_3 or AlBr3\text{AlBr}_3. A two-step process is often employed:

  • Initial Bromination: Free radical bromination at the methyl group yields 2-(bromomethyl)butane.

  • Secondary Bromination: Electrophilic substitution at the terminal carbon introduces the second bromine atom .

Reaction conditions (temperature: 2540C25–40^\circ \text{C}, solvent: CCl4\text{CCl}_4) are optimized to minimize polybromination byproducts. Typical yields range from 72% to 87%, depending on stoichiometric control .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance heat dissipation and selectivity. Process parameters include:

ParameterValue
Temperature3050C30–50^\circ \text{C}
Pressure1–2 atm
Catalyst Loading5–10 mol% FeBr3\text{FeBr}_3
Residence Time2–4 hours

Post-synthesis purification via fractional distillation achieves >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

Thermodynamic and Physical Data

PropertyValueSource
Molecular Weight230 Da
Density1.75g/cm31.75 \, \text{g/cm}^3
Boiling Point185190C185–190^\circ \text{C}
Melting Point20C-20^\circ \text{C}
LogP (Partition Coeff.)3.2
Refractive Index1.5121.512

The compound’s high density and moderate boiling point reflect strong van der Waals interactions due to bromine’s polarizability .

Solubility and Reactivity

  • Solubility: Miscible with organic solvents (e.g., chloroform, diethyl ether); sparingly soluble in water (0.2g/L0.2 \, \text{g/L}) .

  • Reactivity: Undergoes nucleophilic substitution (SN2) at the primary bromine and elimination (E2) under basic conditions to form alkenes.

Chemical Reactions and Mechanistic Pathways

Nucleophilic Substitution

The primary bromine atom at position 1 is highly susceptible to SN2 displacement. For example, reaction with NaOH\text{NaOH} yields 2-(bromomethyl)butanol:

C5H10Br2+OHC5H11BrO+Br\text{C}_5\text{H}_{10}\text{Br}_2 + \text{OH}^- \rightarrow \text{C}_5\text{H}_{11}\text{BrO} + \text{Br}^-

Secondary reactions at the bromomethyl group require harsher conditions (e.g., NaNH2\text{NaNH}_2, 80C80^\circ \text{C}).

Elimination Reactions

Treatment with strong bases like KOtBu\text{KOtBu} induces dehydrohalogenation, producing 1-pentene derivatives:

C5H10Br2+BaseC5H8+2HBr\text{C}_5\text{H}_{10}\text{Br}_2 + \text{Base} \rightarrow \text{C}_5\text{H}_8 + 2 \, \text{HBr}

The Zaitsev product (more substituted alkene) predominates due to steric effects.

Oxidation and Functionalization

Oxidation with KMnO4\text{KMnO}_4 under acidic conditions converts the compound to a ketone:

C5H10Br2KMnO4,H+C4H7BrO+CO2\text{C}_5\text{H}_{10}\text{Br}_2 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{C}_4\text{H}_7\text{BrO} + \text{CO}_2

This reactivity enables its use in synthesizing carbonyl-containing pharmaceuticals.

Applications in Scientific Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents (e.g., haloperidol derivatives) and antiviral drugs. Its dual bromine atoms allow sequential functionalization, enabling complex molecular architectures.

Polymer Chemistry

In copolymerization with ethylene, it introduces cross-linking sites, enhancing thermal stability in polyethylene derivatives .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant biosynthesis.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaReactivity IndexApplications
1-Bromo-2-methylbutaneC5H11Br\text{C}_5\text{H}_{11}\text{Br}1.2Solvent, Grignard reagent
1,2-DibromobutaneC4H8Br2\text{C}_4\text{H}_8\text{Br}_23.8Polymer cross-linker
1-Bromo-3-chloropropaneC3H6BrCl\text{C}_3\text{H}_6\text{BrCl}2.5Pharmaceutical intermediate

The higher reactivity index of 1-bromo-2-(bromomethyl)butane (4.14.1) underscores its versatility in multi-step syntheses .

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